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Compound of Interest

Compound Name: BVT 2733

Cat. No.: B1668147 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the clinical development of BVT 2733, a selective 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, for the treatment of type 2

diabetes.

Frequently Asked Questions (FAQs)
Q1: What was the therapeutic rationale for developing BVT 2733 for type 2 diabetes?

A1: BVT 2733 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1

(11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to

active cortisol, a glucocorticoid.[1][2][3] Elevated levels of cortisol in tissues like the liver and

adipose tissue are associated with insulin resistance and hyperglycemia.[1][4] The therapeutic

hypothesis was that by inhibiting 11β-HSD1, BVT 2733 would decrease intracellular cortisol

levels, thereby improving insulin sensitivity and glucose metabolism.[1] Preclinical studies in

animal models of diet-induced obesity and diabetes showed that BVT 2733 could reduce body

weight, improve glucose tolerance, and enhance insulin sensitivity.[5][6]

Q2: Why did the clinical trials for BVT 2733 for the treatment of type 2 diabetes stall?

A2: While there is no official public statement from the developing company, Biovitrum (now

Sobi), detailing the specific reasons for the discontinuation of BVT 2733's clinical development

for diabetes, the broader context of the 11β-HSD1 inhibitor drug class offers significant
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insights. Across the pharmaceutical industry, the development of many 11β-HSD1 inhibitors for

type 2 diabetes has stalled due to observations of modest efficacy in clinical trials.[2][7]

Although these compounds, including BVT 2733 in preclinical models, demonstrated

improvements in glycemic control, lipid profiles, and blood pressure, the magnitude of these

effects in human trials was often considered small when compared to existing diabetes

therapies.[2][7] Furthermore, challenges in early-phase clinical studies included determining

the necessary duration of treatment to observe a consistent and significant blood glucose-

lowering effect.[1] Concerns about the potential for long-term inhibition of 11β-HSD1 to

interfere with the hypothalamic-pituitary-adrenal (HPA) axis have also been a consideration for

this class of drugs.[1] It is highly probable that the clinical development of BVT 2733 was halted

due to a combination of these factors, reflecting a broader trend within its therapeutic class.

Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of BVT 2733 in a

diet-induced obese (DIO) mouse model.
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Parameter
Vehicle
Control (High-
Fat Diet)

BVT 2733 (100
mg/kg)

Percentage
Change

Reference

Body Weight

Gain

Significant

increase

Reduced gain

and rapid weight

loss

Not specified [6]

Glucose

Tolerance
Impaired Improved Not specified [6]

Fasting Serum

Glucose
Elevated Lowered by 15% -15% [5]

Serum Insulin

Levels
Hyperinsulinemic Lowered

Below lean

controls
[5]

Adipose Tissue

Macrophage

Infiltration

Increased Decreased Not specified [6]

Aortic

Cholesterol Ester

Accumulation

Not Applicable

89% inhibition in

a separate

atherosclerosis

model

-89% [5]

Experimental Protocols
Key Experiment: Evaluation of BVT 2733 in a Diet-Induced Obese (DIO) Mouse Model

This protocol provides a general overview of the methodology used in preclinical studies to

assess the efficacy of BVT 2733.

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 36% fat by weight) for an

extended period (e.g., 3 weeks or more) to induce obesity, insulin resistance, and

hyperglycemia.[5]

Drug Administration: A cohort of the DIO mice is treated with BVT 2733, typically

administered orally (per os) twice daily at a specified dose (e.g., 20 mg/kg). A control group
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of DIO mice receives a vehicle solution. The treatment duration is typically several days

(e.g., 11 days).[5]

Metabolic Assessments:

Fasting Glucose and Insulin: Blood samples are collected from mice after a fasting period

(e.g., 4 hours) to measure serum glucose and insulin levels.[5]

Glucose Tolerance Test: Following the treatment period, a glucose tolerance test is

performed. After a baseline blood sample, mice are administered a bolus of glucose, and

blood glucose levels are measured at various time points post-administration to assess

glucose clearance.[5]

Tissue Analysis: At the end of the study, tissues such as liver and adipose tissue are

collected for further analysis, which may include gene expression studies or

immunohistochemistry to assess inflammation markers.[6]

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of BVT 2733 and a typical

experimental workflow for its preclinical evaluation.

Target Cell (e.g., Hepatocyte, Adipocyte)

Cortisone (inactive)

11β-HSD1 Cortisol (active) Glucocorticoid
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Glucocorticoid
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Translocates to Nucleus
Target Gene
Transcription

(e.g., PEPCK, G6Pase)

Binds to DNA Adverse Metabolic Effects
(↑ Gluconeogenesis, ↓ Insulin Sensitivity)
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Caption: Targeted signaling pathway of BVT 2733.
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Preclinical Evaluation Workflow

Start:
Select Animal Model

(e.g., C57BL/6J mice)

Induce Disease Phenotype:
High-Fat Diet

Randomize into Groups:
Vehicle vs. BVT 2733

Administer Treatment
(e.g., Oral Gavage)

Monitor Key Parameters:
Body Weight, Food Intake

Perform Metabolic Tests:
Glucose Tolerance Test

Endpoint:
Collect Blood and Tissues

Analyze Samples:
Biochemical Assays, Gene Expression

Interpret Results:
Assess Efficacy and Mechanism

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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